![molecular formula C8H10N4S B2753959 5,6,7-Trimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol CAS No. 250674-98-7](/img/structure/B2753959.png)
5,6,7-Trimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol
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Overview
Description
5,6,7-Trimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol is a synthetic compound with the CAS Number: 250674-98-7 . It has a molecular weight of 194.26 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H10N4S/c1-4-5(2)9-7-10-8(13)11-12(7)6(4)3/h2H2,1,3H3, (H2,9,10,11,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s known that similar compounds, such as 1,2,4-triazolo[1,5-a]pyrimidin-7-ones, have been studied as potential inhibitors of the SARS-CoV-2 Main protease .Physical And Chemical Properties Analysis
The compound has a molecular weight of 194.26 .Scientific Research Applications
- Researchers have explored the potential of this compound as an anticancer agent. Its unique structure and interactions with cellular components make it a promising candidate for inhibiting cancer cell growth and metastasis .
- The compound exhibits antimicrobial activity against various pathogens, including bacteria, fungi, and viruses. Investigations have focused on its mechanism of action and potential applications in drug development .
- Studies suggest that 5,6,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol may have anti-tubercular effects. Researchers are exploring its efficacy against Mycobacterium tuberculosis, the causative agent of tuberculosis .
- The compound has been investigated as a CB2 cannabinoid receptor agonist. CB2 receptors play a role in immune modulation, inflammation, and pain perception. Understanding its interaction with CB2 receptors could lead to novel therapeutic approaches .
- Some studies have explored the use of this compound as a feticide, particularly in the context of pregnancy termination. However, further research is needed to fully understand its safety and effectiveness .
- Adenosine receptors are involved in various physiological processes, including neurotransmission and immune responses. Researchers have investigated whether 5,6,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol can act as an adenosine antagonist, potentially influencing these pathways .
Anticancer Activity
Antimicrobial Properties
Anti-Tubercular Potential
CB2 Cannabinoid Agonists
Feticide Applications
Adenosine Antagonist Properties
Future Directions
The future research directions for this compound could involve further exploration of its potential biological activities, given the interest in similar compounds for their inhibitory effects on certain enzymes . Additionally, the compound’s potential for forming coordination compounds with transition-metal salts could be another area of exploration .
Mechanism of Action
Target of Action
Trimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol is a synthetic compound that has been found to exhibit a wide range of pharmacological activities Compounds with similar structures, such as [1,2,4]triazolo[1,5-a]pyrimidines, have been reported to interact with various targets, including rorγt, phd-1, jak1, and jak2 .
Mode of Action
It’s known that similar compounds can act as inhibitors, agonists, or antagonists depending on their specific targets . For instance, some [1,2,4]triazolo[1,5-a]pyrimidines can act as inhibitors of JAK1 and JAK2 , which are key enzymes in the JAK-STAT signaling pathway involved in cell proliferation, differentiation, cell migration, and apoptosis.
Biochemical Pathways
For example, some [1,2,4]triazolo[1,5-a]pyrimidines have been found to suppress the ERK signaling pathway, resulting in decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This suppression can lead to cell apoptosis and G2/M phase arrest .
Pharmacokinetics
In silico admet studies of similar compounds have shown suitable pharmacokinetic properties .
Result of Action
Related compounds have been reported to exhibit antiproliferative activities against various cancer cells . For instance, some [1,2,4]triazolo[1,5-a]pyrimidine indole derivatives have been found to inhibit the growth and colony formation of MGC-803 cells in a dose-dependent manner .
properties
IUPAC Name |
5,6,7-trimethyl-1H-[1,2,4]triazolo[1,5-a]pyrimidine-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4S/c1-4-5(2)9-7-10-8(13)11-12(7)6(4)3/h1-3H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGNXXSMPUSFMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=NC(=S)N2)N=C1C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7-Trimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol |
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